Pyrazosulfuron-ethyl

Descripción

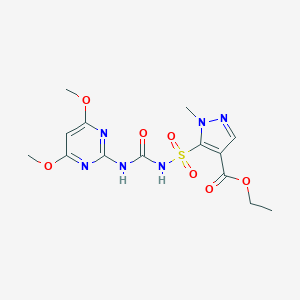

Pyrazosulfuron-ethyl (ethyl 5-(4,6-dimethoxypyrimidin-2-ylcarbamoylsulfamoyl)-1-methylpyrazole-4-carboxylate) is a post-emergence sulfonylurea herbicide introduced by Nissan Chemical Industries in 1990 . It inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis (valine, leucine, isoleucine), thereby halting weed growth . Its molecular formula is C₁₄H₁₈N₆O₇S, with a molecular weight of 414.4 . It is stable under ambient conditions (50°C for 6 months) and exhibits low mammalian toxicity, making it suitable for rice cultivation . Typical application rates range from 15–35 g active ingredient (a.i.) per hectare, with efficacy against grasses, sedges, and broadleaf weeds in transplanted rice systems .

Propiedades

IUPAC Name |

ethyl 5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O7S/c1-5-27-12(21)8-7-15-20(2)11(8)28(23,24)19-14(22)18-13-16-9(25-3)6-10(17-13)26-4/h6-7H,5H2,1-4H3,(H2,16,17,18,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNQYGRXEXDAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058496 | |

| Record name | Pyrazosulfuron-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93697-74-6 | |

| Record name | Pyrazosulfuron-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93697-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazosulfuron-ethyl [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093697746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazosulfuron-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZOSULFURON-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K2T2626KI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthesis from 2-Amino-4,6-dimethoxypyrimidine and Sulfonyl Diisocyanate

The most widely documented synthesis of pyrazosulfuron-ethyl involves the reaction of 2-amino-4,6-dimethoxypyrimidine with a sulfonyl diisocyanate derivative in acetonitrile under ambient conditions. The process begins with the formation of a sulfonylurea bridge, where the amine group of the pyrimidine attacks the electrophilic carbonyl carbon of the diisocyanate. This step is followed by intramolecular cyclization to yield the final product.

Industrial-Scale Adaptations

Industrial production scales this reaction by employing tempering tanks and automated mixing systems. For example, Nissan Chemical Industries’ patent describes a setup where precursors are sequentially added to tempering tanks under controlled airflow to prevent hydrolysis or side reactions. Post-reaction processing involves fluidized-bed drying and particle size optimization to ensure product consistency.

Reaction Mechanisms and Hydrolysis Pathways

This compound’s sulfonylurea bridge is susceptible to hydrolysis, which influences both its synthesis and environmental stability. Studies using high-performance liquid chromatography (HPLC) and mass spectrometry (LC/MS) have elucidated two primary degradation pathways: acid-catalyzed cleavage and base-catalyzed bridge contraction .

Acid-Catalyzed Cleavage

Under acidic conditions (pH ≤ 5), the sulfonylurea bridge undergoes protonation at the carbonyl oxygen, leading to cleavage into two metabolites:

-

1-methyl-4-ethylcarboxylate pyrazolesulfonamide

-

2-amino-4,6-dimethoxypyrimidine

This AAC2 (acid-catalyzed acyl cleavage) mechanism dominates in synthetic environments where residual acidity persists. The reaction follows first-order kinetics, with rate constants increasing by a factor of 2.4 per 10°C temperature rise at pH 3.

Base-Catalyzed Bridge Contraction

In alkaline solutions (pH ≥ 9), the sulfonylurea bridge contracts via a five-membered transition state, forming a triazinyl-sulfonamide derivative. This pathway is favored by electron-withdrawing groups on the pyrazole ring, which enhance the electrophilicity of the reaction center. The contraction product further decomposes to 2-amino-4,6-dimethoxypyrimidine under prolonged basic conditions.

Optimization of Reaction Conditions

pH and Temperature Effects

The hydrolysis rate of this compound is highly sensitive to pH and temperature, as shown in Table 1.

Table 1: Hydrolysis Rate Constants of this compound

| pH | Temperature (°C) | Rate Constant (day⁻¹) |

|---|---|---|

| 3 | 25 | 0.12 |

| 7 | 25 | 0.04 |

| 9 | 25 | 0.18 |

| 3 | 35 | 0.29 |

| 9 | 35 | 0.81 |

Data derived from USDA kinetic studies indicate that each 10°C increase accelerates hydrolysis by 2.4× at pH 3 and 4.5× at pH 9. Synthetic protocols must therefore maintain neutral to slightly acidic conditions (pH 5–7) and temperatures below 30°C to minimize degradation.

Industrial Production Protocols

Large-scale synthesis involves multi-step quality control measures, as outlined in Chinese patent CN102845445A:

Mixing and Homogenization

-

Raw Material Charging : this compound precursors (1.5–10% w/w) are blended with fillers like white carbon (17–23%) and light calcium carbonate (45–50%) in tempering tanks.

-

Dust Control : Pulse dedusting fans mitigate airborne particles during mixing.

-

Fluidized-Bed Drying : The mixture is dried at 40°–50°C to achieve ≤1% moisture content.

Quality Assurance

-

Particle Size Analysis : Laser diffraction ensures 95% of particles are <10 μm.

-

Bioactivity Testing : Herbicidal efficacy is validated against Echinochloa crus-galli in greenhouse trials.

Análisis De Reacciones Químicas

pH-Dependent Kinetics

Photodegradation rates show strong pH dependence:

-

Acidic conditions (pH 2.00) : Half-life = 17.47 min (UV light)

-

Neutral conditions (pH 6.50) : Half-life = 27.17 min (UV)

-

Basic conditions (pH 10.00) : Half-life = 45.10 min (UV)

First-order rate constants increase by 258% when pH decreases from 10.00 to 2.00. The enhanced degradation in acidic media correlates with the neutral molecular form of this compound facilitating photoreactions.

Table 1: Photodegradation parameters vs pH (UV λ=254 nm)

| pH | k (min⁻¹) | t₁/₂ (min) | R² |

|---|---|---|---|

| 2.00 | 0.0395 | 17.47 | 0.9328 |

| 6.50 | 0.0254 | 27.17 | 0.9611 |

| 10.00 | 0.0153 | 45.10 | 0.9544 |

Wavelength Effects

UV irradiation (254 nm) causes 5.6× faster degradation than simulated sunlight (λ≥290 nm):

This disparity arises from stronger UV absorption (ε>10 L mol⁻¹ cm⁻¹ at 254 nm vs minimal absorption at λ≥290 nm).

pH Stability Profile

Hydrolysis follows the stability sequence:

Table 2: Hydrolysis products identified via HPLC

| Metabolite | Structural Feature |

|---|---|

| 5-(aminosulfonyl)-1-methylpyrazole-4-carboxylic acid | Pyrazole sulfonamide derivative |

| Ethyl 5-(aminosulfonyl)-1-methylpyrazole-4-carboxylate | Esterified sidechain |

| 2-amino-4,6-dimethoxy pyrimidine | Pyrimidine cleavage product |

Hydrolysis primarily occurs through sulfonamide bond cleavage rather than sulfonylurea bridge degradation.

Reaction Mechanisms

Three primary degradation pathways emerge from LC-MS/GC-MS analyses:

3.1 Carbon-Sulfur Cleavage

3.2 Nitrogen-Sulfur Cleavage

3.3 Sulfonylurea Bridge Photohydrolysis

-

Yields 2-amino-pyrimidine and pyrazole-carboxylate fragments

-

Accelerated by protonation at carbonyl oxygen in acidic media

Degradation Pathway Schematic:

this compound → (Cleavage) → Pyrazole intermediates + Pyrimidine derivatives → Mineralization products

Structural Influences

The pyrazole ring's 1-methyl group and pyrimidine's 4,6-dimethoxy substituents:

-

Stabilize the sulfonylurea bridge at neutral pH

-

Reduce base-catalyzed hydrolysis rates compared to chlorinated analogs

These findings demonstrate that this compound's environmental persistence depends critically on pH and light exposure. Acidic aquatic systems with UV penetration will show fastest degradation, while neutral/alkaline soils may permit extended herbicidal activity.

Aplicaciones Científicas De Investigación

Herbicidal Efficacy

Pyrazosulfuron-ethyl is recognized for its effectiveness against a wide range of weeds in rice fields. It operates by inhibiting the enzyme acetolactate synthase (ALS), crucial for the biosynthesis of essential amino acids like valine, leucine, and isoleucine in plants.

Case Study: Efficacy in Weed Control

In a study conducted in West Bengal, India, this compound was applied at different rates (20 g/ha to 42 g/ha) to assess its impact on weed density and rice yield. Results indicated that at 42 g/ha, the herbicide significantly reduced weed biomass and density, leading to a grain yield comparable to that of weed-free treatments (3.3 t/ha) .

| Application Rate (g/ha) | Weed Biomass Reduction (%) | Grain Yield (t/ha) |

|---|---|---|

| 20 | Moderate | 2.5 |

| 30 | High | 3.0 |

| 42 | Very High | 3.3 |

Environmental Persistence and Degradation

Understanding the persistence of this compound in soil and water is crucial for assessing its environmental impact. Studies have shown that the herbicide exhibits rapid degradation under various conditions.

Persistence Studies

Research indicates that this compound has a half-life ranging from 0.9 days in water to approximately 5.4 days in soil under tropical conditions . The degradation rate is influenced by pH levels; it is least stable in acidic conditions (half-life of 2.6 days at pH 4) and most stable at neutral pH (half-life of up to 19.4 days) .

| Environmental Condition | Half-life (days) |

|---|---|

| Water (pH 4) | 2.6 |

| Water (pH 7) | 19.4 |

| Soil | 5.4 |

Impact on Soil Microflora

The application of this compound affects soil microbial communities, which play a vital role in soil health and nutrient cycling.

Microbial Population Studies

A study observed that applying this compound at a rate of 30 g/ha resulted in significant reductions in populations of bacteria, fungi, and actinomycetes shortly after application (up to 26% reduction) . However, microbial populations tended to recover within weeks post-application.

| Microbial Group | Population Reduction (%) |

|---|---|

| Total Bacteria | 20.86 |

| Fungi | 26.39 |

| Actinomycetes | 14.12 |

Phytotoxicity Assessment

While effective against weeds, the phytotoxic effects on non-target crops must be evaluated to ensure safe application.

Mecanismo De Acción

El mecanismo de acción del pirazosulfuron-etilo implica la inhibición de la acetolactato sintasa (ALS), una enzima clave en la biosíntesis de aminoácidos de cadena ramificada en las plantas . Esta inhibición interrumpe la síntesis de proteínas, lo que lleva a la muerte de las malezas susceptibles . La selectividad del compuesto se debe a su capacidad para atacar la ALS en las plantas, mientras que tiene un impacto mínimo en los animales y los humanos .

Comparación Con Compuestos Similares

Research Findings and Recommendations

- Optimal Application : this compound at 35 g a.i. ha⁻¹ in transplanted rice systems maximizes yield (4.2–5.1 t ha⁻¹) while minimizing resistance risks .

- Ecotoxicity : Residues in rice grains, straw, and groundwater remain below detectable limits (<0.005 mg kg⁻¹) post-harvest, ensuring food safety .

- Photodegradation : Acidic conditions accelerate degradation, suggesting pH-adjusted formulations could enhance environmental safety .

Actividad Biológica

Effects on Non-target Organisms

Case Study: Oreochromis mossambicus

Research has demonstrated that this compound can induce significant physiological changes in non-target aquatic organisms such as the freshwater fish Oreochromis mossambicus. A study assessed the hematological and biochemical impacts of this herbicide on the fish, revealing alterations in red blood cell counts, hemoglobin levels, and plasma biochemistry parameters. These changes indicate potential toxic effects that could pose risks to fish health and, by extension, to human consumers of these fish.

Genotoxicity Assessment

Another study focused on the genotoxic effects of this compound on tilapia. The research found increased frequencies of nuclear abnormalities and apoptotic cells in erythrocytes after exposure to varying concentrations of the herbicide. Notably, the study highlighted that prolonged exposure resulted in significant cell cycle dysregulation, particularly in the G1 phase. This suggests that this compound may have long-term implications for aquatic ecosystems.

Environmental Behavior

The degradation behavior of this compound varies significantly with pH levels in aquatic environments. A study indicated that its half-life ranged from 2.6 days at pH 4 to 19.4 days at pH 7, demonstrating that the herbicide is least persistent under acidic conditions. The primary degradation pathway was identified as hydrolysis of the sulfonamide linkage, leading to the formation of several metabolites. Understanding these dynamics is crucial for assessing the environmental risks associated with its use.

Summary Table of Biological Activity Findings

Q & A

Basic Research Questions

Q. What are the standard protocols for evaluating Pyrazosulfuron-ethyl’s herbicidal efficacy in rice cultivation?

Methodological Answer: To assess efficacy, conduct randomized block field trials with 3–4 replications. Apply this compound at 15–45 days after sowing (DAS) using a knapsack sprayer (500 L water/ha). Monitor weed density (grasses like Echinochloa crus-galli and broadleaves like Digera arvensis) via quadrat sampling (0.25 m²) at 30, 60 DAS, and harvest. Measure dry weight reductions and compare to controls (e.g., hand-weeded or untreated plots). Track crop parameters (plant height, grain yield) and soil microbial counts (CFU/g) via serial dilution on nutrient agar .

Q. How is this compound synthesized in laboratory settings?

Methodological Answer: Synthesis involves a multi-step process:

- React ethyl ethoxymethylenecyanoacetate with methyl hydrazine to form intermediates.

- Introduce sodium hydrosulfide for sulfhydryl group incorporation.

- Cyclize with 2-amino-4,6-dimethoxypyrimidine under controlled pH and temperature.

- Finalize via sulfonylation and phosphorylation. Purity is verified via HPLC (retention time: ~8–10 min) .

Q. What analytical methods are recommended for quantifying this compound residues in soil and plant tissues?

Methodological Answer: Use High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm). Prepare samples via solid-phase extraction (C18 cartridges). For soil, extract residues using acetonitrile:water (7:3 v/v); for plant tissues, employ QuEChERS protocol. Calibrate with standards (0.1–10 ppm), achieving a detection limit of 0.05 µg/g. Validate recovery rates (85–110%) via spiked controls .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s impact on crop yield parameters?

Methodological Answer: Contradictions (e.g., grain yield reductions at 45 DAS vs. no effect at 30 DAS) require meta-analysis of application timing, dosage, and cultivar sensitivity. For example, in Oryza sativa cv. BRS Monarca, this compound reduced grains/panicle by 34% at 15 DAS but had negligible effects in tolerant cultivars. Use ANOVA with transformed weed data (√(X+1)) and post-hoc Tukey tests to isolate variables. Cross-reference soil microbial shifts (e.g., Bacillus spp. depletion) to explain phytotoxicity .

Q. What experimental designs are optimal for assessing this compound’s long-term effects on soil microbial communities?

Methodological Answer: Implement longitudinal studies with pre- and post-application soil sampling (0–30 DAS intervals). Analyze microbial diversity via 16S rRNA sequencing (for bacteria) and ITS regions (for fungi). Track functional genes (e.g., alkB for hydrocarbon degradation) using qPCR. Corulate CFU counts with enzyme activities (dehydrogenase, urease) to assess metabolic disruption. Control for confounding factors like fertilizer use (e.g., 100-25-0 kg NPK/ha) .

Q. What molecular mechanisms underlie this compound’s degradation by microbial agents?

Methodological Answer: Isolate degraders (e.g., Sphingomonas sp. S9-1) via enrichment cultures with this compound as the sole carbon source. Characterize degradation pathways using LC-MS/MS to identify intermediates (e.g., hydroxylated or sulfonylurea-cleaved products). Test gene knockout mutants to confirm esterase (pse) and cytochrome P450 (cyp) involvement. Optimize degradation kinetics under varying pH (5–9) and temperature (25–35°C) .

Q. Data Contradiction Analysis Framework

- Example: Discrepancies in herbicidal efficacy across studies may stem from soil organic matter (SOM) content. High SOM (>2.5%) adsorbs this compound, reducing bioavailability. To test, conduct dose-response curves in soils with graded SOM (0.5–3.0%) and measure ED₅₀ values. Use Freundlich isotherms to model adsorption capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.